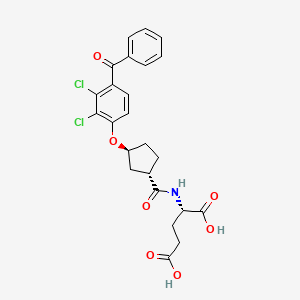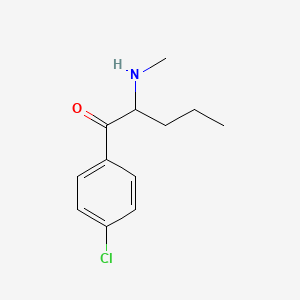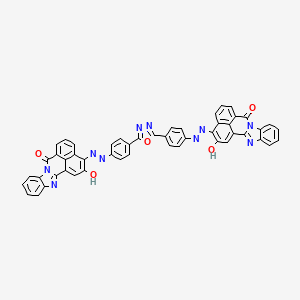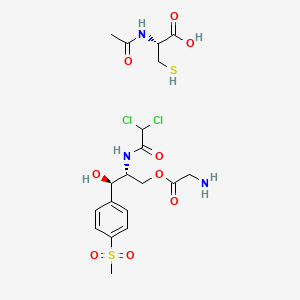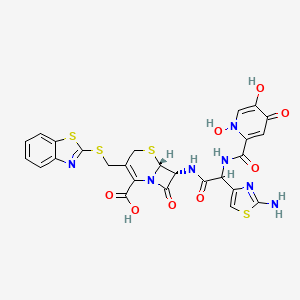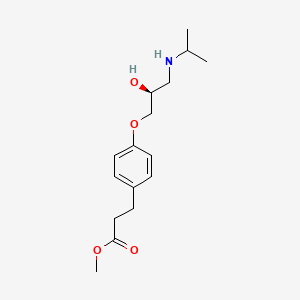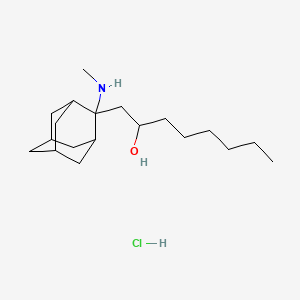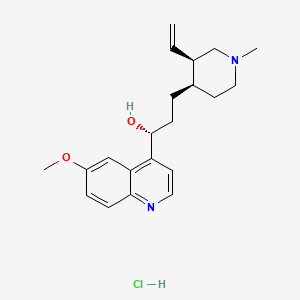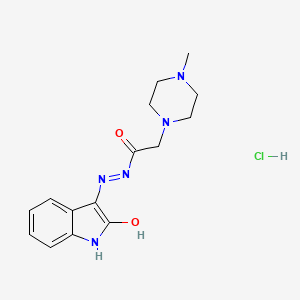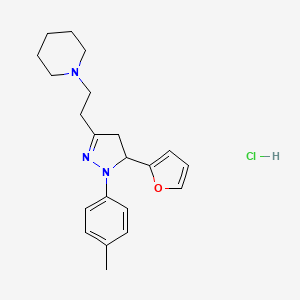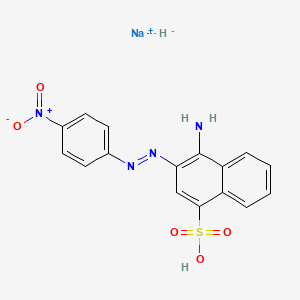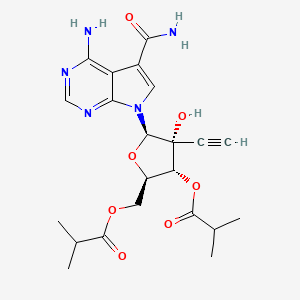
3',5'-O-Diisobutyryl-2'-C-acetylene-7-deaza-7-carbamoyl-adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-O-Diisobutyryl-2’-C-acetylene-7-deaza-7-carbamoyl-adenosine is a synthetic nucleoside analog. This compound is a prodrug designed to enhance the bioavailability of its parent compound, 2’-C-acetylene-7-deaza-7-carbamoyladenosine, which has shown potent antiviral activity against various flaviviruses, including dengue virus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-O-Diisobutyryl-2’-C-acetylene-7-deaza-7-carbamoyl-adenosine involves the esterification of 2’-C-acetylene-7-deaza-7-carbamoyladenosine with isobutyric acid. The reaction conditions typically include the use of a suitable esterification catalyst and an organic solvent. The esterification process targets the 3’ and 5’ hydroxyl groups of the ribose moiety, resulting in the formation of the diisobutyryl ester .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route, with optimization for large-scale synthesis. This could involve the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography would be employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3’,5’-O-Diisobutyryl-2’-C-acetylene-7-deaza-7-carbamoyl-adenosine can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to release the parent compound, 2’-C-acetylene-7-deaza-7-carbamoyladenosine.
Oxidation and Reduction: The acetylene group can participate in oxidation and reduction reactions, although specific conditions and reagents would be required.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: 2’-C-acetylene-7-deaza-7-carbamoyladenosine.
Oxidation and Reduction: Various oxidized or reduced derivatives of the parent compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3’,5’-O-Diisobutyryl-2’-C-acetylene-7-deaza-7-carbamoyl-adenosine has several scientific research applications:
Antiviral Research: The compound has shown potent activity against flaviviruses, including dengue virus, yellow fever virus, and West Nile virus.
Pharmacokinetic Studies: As a prodrug, it is used to study the bioavailability and pharmacokinetics of its parent compound.
Biochemical Studies: The compound is used in studies investigating the inhibition of viral RNA synthesis.
Mecanismo De Acción
The primary mechanism of action of 3’,5’-O-Diisobutyryl-2’-C-acetylene-7-deaza-7-carbamoyl-adenosine involves its conversion to the parent compound, 2’-C-acetylene-7-deaza-7-carbamoyladenosine, in vivo. The parent compound inhibits viral RNA synthesis by targeting the viral RNA-dependent RNA polymerase. This inhibition prevents the replication of the viral genome, thereby exerting its antiviral effects .
Comparación Con Compuestos Similares
Similar Compounds
2’-C-acetylene-7-deaza-7-carbamoyladenosine: The parent compound with similar antiviral properties.
Ribavirin: Another nucleoside analog with broad-spectrum antiviral activity.
Sofosbuvir: A nucleoside analog used in the treatment of hepatitis C virus.
Uniqueness
3’,5’-O-Diisobutyryl-2’-C-acetylene-7-deaza-7-carbamoyl-adenosine is unique due to its prodrug nature, which enhances the bioavailability of its parent compound. This modification allows for improved pharmacokinetic properties, making it more effective in vivo compared to its parent compound .
Propiedades
Número CAS |
1207518-71-5 |
|---|---|
Fórmula molecular |
C22H27N5O7 |
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-5-(4-amino-5-carbamoylpyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-4-hydroxy-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C22H27N5O7/c1-6-22(31)15(34-20(30)11(4)5)13(8-32-19(29)10(2)3)33-21(22)27-7-12(17(24)28)14-16(23)25-9-26-18(14)27/h1,7,9-11,13,15,21,31H,8H2,2-5H3,(H2,24,28)(H2,23,25,26)/t13-,15-,21-,22-/m1/s1 |
Clave InChI |
XEXIBCFENAZVIS-RHKYQUECSA-N |
SMILES isomérico |
CC(C)C(=O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=C(C3=C(N=CN=C32)N)C(=O)N)(C#C)O)OC(=O)C(C)C |
SMILES canónico |
CC(C)C(=O)OCC1C(C(C(O1)N2C=C(C3=C(N=CN=C32)N)C(=O)N)(C#C)O)OC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


